Salvianic acid B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

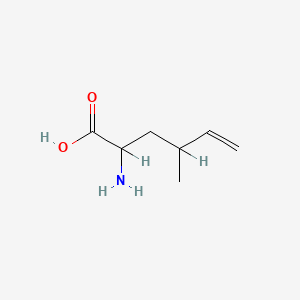

Salvianic acid B is a natural product found in Salvia prionitis, Origanum vulgare, and other organisms with data available.

科学的研究の応用

Cardiovascular Protection and Treatment

Cardiovascular Protection Mechanisms

Salvianolic acids, particularly salvianolic acid B (Sal B), derived from Radix Salvia miltiorrhiza (Danshen), have been extensively used to treat cardiovascular diseases. Salvianolic acids exhibit potent anti-oxidative capabilities due to their polyphenolic structure. These compounds not only act as reactive oxygen species scavengers but also reduce leukocyte-endothelial adherence, inhibit inflammation, metalloproteinases expression from aortic smooth muscle cells, and indirectly regulate immune functions. Their cardiovascular protective effects extend to competitive binding to target proteins, disrupting protein-protein interactions (Ho & Hong, 2011).

Promotion of Angiogenesis in Myocardial Infarction

Salvianolic acid B demonstrates significant cardioprotective properties by promoting angiogenesis in animal models of acute myocardial infarction. It has been shown to increase vascular endothelium growth factor (VEGF) expression and blood vessel density (BVD), and significantly reduce myocardial infarct size, indicating its potential in treating heart-related diseases (Yu et al., 2017).

Stem Cell Differentiation and Tissue Engineering

Influence on Stem Cell Differentiation

Salvianolic acid B affects the differentiation direction of bone marrow mesenchymal stem cells. It has been observed to promote osteogenic, neuronal, and myocardial differentiation while inhibiting adipogenic differentiation. This indicates its potential application in tissue engineering and regenerative medicine (Li et al., 2018).

Metabolic Disease Treatment

Regulation of Glycometabolism and Lipid Metabolism

Studies have shown that Salvianolic acid B regulates glycometabolism and lipid metabolism in rodents. It has demonstrated effects in decreasing the levels of fasting blood glucose (FBG), total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDLc), and increasing the level of high-density lipoprotein cholesterol (HDLc). This indicates its potential as a therapeutic agent for metabolic diseases like diabetes and hyperlipidemia (Lv et al., 2020).

Fibrosis and Cancer Treatment

Treatment of Fibrosis and Cancer

Salvianolic acids have been identified as effective compounds for alleviating fibrosis disease and treating cancer. Their mechanisms involve modulation of signal transduction within fibroblasts and cancer cells. Notably, they promote apoptosis of cancer cells and inhibit cancer-associated epithelial-mesenchymal transition processes, indicating their therapeutic potential for fibrosis disease and cancer treatment (Ma et al., 2019).

特性

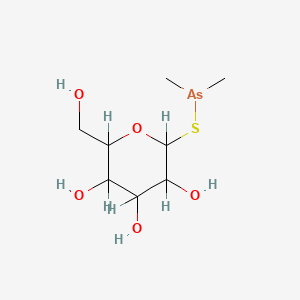

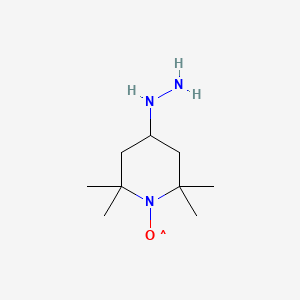

IUPAC Name |

2-[3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKFFCBZYFGCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salvianic acid B | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1204504.png)

![5-(Naphthalen-2-ylsulfanylmethyl)-furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1204506.png)